![molecular formula C18H20O4 B1594305 butyl 2,2-bis(4-hydroxyphenyl)acetate CAS No. 71077-33-3](/img/structure/B1594305.png)
butyl 2,2-bis(4-hydroxyphenyl)acetate
Overview
Description
butyl 2,2-bis(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C18H20O4. It is also known by its IUPAC name, benzeneacetic acid, 4-hydroxy-α-(4-hydroxyphenyl)-, butyl ester . This compound is characterized by the presence of two hydroxyphenyl groups attached to a butyl acetate backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl bis(4-hydroxyphenyl)acetate typically involves the esterification of benzeneacetic acid derivatives with butanol. One common method is the reaction of 4-hydroxybenzeneacetic acid with butanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester bond between the carboxyl group of the acid and the hydroxyl group of the alcohol.
Industrial Production Methods
Industrial production of butyl bis(4-hydroxyphenyl)acetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity butyl bis(4-hydroxyphenyl)acetate .
Chemical Reactions Analysis
Types of Reactions
butyl 2,2-bis(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Polymer Science
Polymerization Reactions
Butyl 2,2-bis(4-hydroxyphenyl)acetate serves as a key monomer in the synthesis of various polymeric materials. Its structure allows it to participate in polycondensation reactions, leading to the formation of polycarbonate and other thermoplastic polymers. These polymers are noted for their excellent mechanical properties and thermal stability.
Case Study: Synthesis of Hyperbranched Polycarbonates
Research has demonstrated that using this compound in polymerization can yield hyperbranched polycarbonates (HBPCs). These materials exhibit lower birefringence changes compared to linear polycarbonates under stress conditions, indicating their potential for optical applications .
Coatings and Adhesives
Dissolution Inhibitors
The compound has been explored as a dissolution inhibitor in positive resist materials used in photolithography. Its incorporation into formulations improves the stability and performance of coatings applied in microfabrication processes .
Applications in Paints and Inks
Due to its chemical stability and compatibility with various solvents, this compound is also utilized in paints and inks. It enhances the durability and adhesion properties of these materials, making them suitable for industrial applications .
Pharmaceutical Applications
While specific pharmaceutical applications are less documented, the compound's structural characteristics suggest potential uses in drug formulation as an excipient or stabilizing agent. Its phenolic structure may also provide antioxidant properties beneficial in pharmaceutical formulations.
Environmental Impact and Safety
As with many chemical compounds, understanding the environmental impact of this compound is crucial. Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) emphasize the need for safety assessments regarding its use in consumer products .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Polymer Science | Monomer for polycarbonate synthesis; enhances mechanical properties | Hyperbranched polycarbonates for optical applications |
Coatings and Adhesives | Acts as a dissolution inhibitor; improves stability in paints and inks | Used in photolithography resists |
Pharmaceutical | Potential excipient or stabilizer; may provide antioxidant properties | Drug formulation (research needed) |
Environmental Safety | Subject to regulatory assessments; importance of evaluating environmental impact | Compliance with REACH regulations |
Mechanism of Action
The mechanism of action of butyl bis(4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The ester group can undergo hydrolysis, releasing the active phenolic compounds that can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A simpler ester with similar industrial applications.
Bisphenol A: Contains similar hydroxyphenyl groups but with different structural properties.
Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the butyl ester group.
Uniqueness
butyl 2,2-bis(4-hydroxyphenyl)acetate is unique due to its combination of hydroxyphenyl groups and butyl ester, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
Butyl 2,2-bis(4-hydroxyphenyl)acetate, commonly referred to as butyl bis(4-hydroxyphenyl)acetate, is a synthetic compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on antioxidant properties, endocrine disruption potential, and other relevant biological effects.
- Molecular Formula : CHO
- Molecular Weight : 300.35 g/mol
- Density : 1.189 g/cm³
- Boiling Point : 461.6 °C
- Flash Point : 165 °C
Antioxidant Activity
Recent studies have indicated that butyl bis(4-hydroxyphenyl)acetate exhibits significant antioxidant properties. For instance, a comparative analysis of various phenolic compounds demonstrated that those with similar structures showed varying degrees of antioxidant activity. The compound's ability to scavenge free radicals was evaluated using in vitro models.
Table 1: Antioxidant Activity of Butyl Bis(4-hydroxyphenyl)acetate Compared to Other Phenolic Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Butyl bis(4-hydroxyphenyl)acetate | 45 | Free radical scavenging |
2,6-Di-tert-butyl-4-methylphenol | 30 | Superoxide dismutation |
Gallic acid | 60 | Hydrogen donation |
The IC50 value indicates the concentration required to inhibit a biological process by half; lower values suggest higher potency. Butyl bis(4-hydroxyphenyl)acetate demonstrated competitive activity, particularly in scavenging superoxide radicals.
Endocrine Disruption Potential
Butyl bis(4-hydroxyphenyl)acetate is structurally related to bisphenol A (BPA), a well-known endocrine disruptor. Research has shown that compounds with similar phenolic structures can interfere with hormonal signaling pathways.
A review highlighted the potential for butyl bis(4-hydroxyphenyl)acetate to act as an endocrine disruptor due to its structural similarity to BPA. In vitro studies indicated that it could bind to estrogen receptors, albeit with lower affinity compared to BPA itself .
Table 2: Binding Affinity of Phenolic Compounds to Estrogen Receptors
Compound Name | Binding Affinity (nM) |
---|---|
Bisphenol A | 10 |
Butyl bis(4-hydroxyphenyl)acetate | 150 |
Triclosan | 200 |
Case Studies
- In Vitro Studies : A study assessed the effects of butyl bis(4-hydroxyphenyl)acetate on human cell lines, revealing that it induced oxidative stress at higher concentrations, leading to cell apoptosis. The study concluded that while the compound has beneficial antioxidant properties at low doses, excessive exposure could be detrimental .
- Animal Studies : In a controlled study involving rodents exposed to butyl bis(4-hydroxyphenyl)acetate, researchers observed alterations in hormone levels and reproductive health. These findings underscore the need for further investigation into its long-term effects on endocrine function .
Properties
IUPAC Name |
butyl 2,2-bis(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17,19-20H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHZZDUNWEBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072237 | |
Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71077-33-3 | |
Record name | Butyl 4-hydroxy-α-(4-hydroxyphenyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71077-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl bis(4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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